molecular formula C19H25Cl2N3O2 B11816478 5-Chloro-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol hydrochloride

5-Chloro-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol hydrochloride

Cat. No.: B11816478
M. Wt: 398.3 g/mol
InChI Key: XWEADCYFHGAPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridazine Heterocycle Optimization in Modern Drug Discovery

The pyridazine ring system serves as the central scaffold in this molecule, contributing unique electronic and steric properties that enhance drug-target interactions. Pyridazine’s 1,2-diazine structure introduces a high dipole moment (4.22 D) due to asymmetric electron distribution, which promotes π-π stacking interactions with aromatic residues in biological targets. This characteristic distinguishes pyridazine from other azines like pyridine or pyrimidine, as demonstrated by its superior ability to engage in dual hydrogen-bonding interactions with complementary protein motifs.

Recent structural studies of FDA-approved pyridazine-containing drugs, such as relugolix and deucravacitinib, reveal that the heterocycle’s weak basicity (pK~a~ ≈ 2.3) minimizes off-target interactions with cytochrome P450 enzymes and the hERG potassium channel. In the context of 5-chloro-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol hydrochloride, the pyridazine ring likely serves dual functions:

  • Providing a planar aromatic surface for stacking with tyrosine/phenylalanine residues
  • Positioning the 3-chlorophenol and tetramethylpiperidine substituents in optimal spatial orientations for target engagement

Table 1 compares key physicochemical properties of pyridazine with related azines:

Property Pyridazine Pyridine Pyrimidine
Dipole Moment (D) 4.22 2.02 2.10
LogP -0.38 0.65 -0.33
Hydrogen Bond Acceptor 2 1 2
Polar Surface Area (Ų) 25.6 12.9 25.6

Data derived from experimental measurements

The compound’s 6-oxy substitution pattern on the pyridazine ring follows trends observed in clinical-stage molecules like vapendavir, where ether linkages improve metabolic stability compared to ester bioisosteres. This design choice likely enhances oxidative stability while maintaining the heterocycle’s hydrogen-bonding capacity.

Role of Tetramethylpiperidine Ether Substituents in Target Engagement

The 2,2,6,6-tetramethylpiperidin-4-yl ether moiety introduces significant steric bulk and basicity (pK~a~ ≈ 10.5) to the molecule. This substituent serves three primary functions:

  • Stereochemical Control : The chair conformation of the tetramethylpiperidine ring positions the ether oxygen atom axially, creating a defined spatial relationship with the pyridazine scaffold that matches complementary binding pockets
  • Solubility Modulation : While the piperidine nitrogen’s basicity increases water solubility as a hydrochloride salt, the four methyl groups provide lipophilic bulk that balances membrane permeability
  • Metabolic Protection : The geminal dimethyl groups at C-2 and C-6 positions hinder oxidative metabolism by cytochrome P450 enzymes, as demonstrated in related piperidine-containing therapeutics

Molecular modeling suggests the tetramethylpiperidine group may engage in cation-π interactions with arginine/lysine residues through its protonated nitrogen center. This interaction motif has been validated in kinase inhibitors where basic nitrogen atoms coordinate with conserved acidic residues in ATP-binding pockets.

The ether linkage (-O-) between piperidine and pyridazine introduces rotational constraints compared to more flexible alkyl chains. This semi-rigid connection likely reduces entropic penalties upon target binding while maintaining sufficient conformational flexibility for induced-fit interactions.

Intramolecular Hydrogen Bonding Networks in Conformational Restriction

The phenolic hydroxyl group at the 2-position of the chlorobenzene ring participates in a critical intramolecular hydrogen bond (IMHB) with the pyridazine nitrogen at position 4. This interaction creates a pseudo-six-membered ring that constrains molecular conformation, as shown in Figure 1:

$$
\text{Figure 1: Proposed IMHB network (} \text{O-H} \cdots \text{N} \text{ distance ≈ 2.1 Å, angle ≈ 155°)}
$$

Such IMHBs reduce the molecule’s polar surface area by ~20 Ų compared to non-bonded conformers, significantly enhancing membrane permeability while maintaining aqueous solubility through ionizable groups. Studies on analogous systems demonstrate that IMHB-induced conformational restriction can improve oral bioavailability by 3-5 fold compared to flexible analogues.

The chlorine substituent at position 5 of the phenol ring serves dual purposes:

  • Electron-withdrawing effects that strengthen the O-H bond (increasing IMHB stability)
  • Halogen bonding potential with protein carbonyl groups

This strategic placement follows design principles observed in HIV protease inhibitors where chlorine atoms participate in both hydrophobic interactions and halogen bonding networks.

The hydrochloride salt form introduces additional ionic interactions in crystalline and dissolved states. Protonation of the piperidine nitrogen (pK~a~ ≈ 10.5) creates a strong charge-assisted hydrogen bond with the counterion, which improves dissolution kinetics while maintaining solid-state stability.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H25Cl2N3O2

Molecular Weight

398.3 g/mol

IUPAC Name

5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol;hydrochloride

InChI

InChI=1S/C19H24ClN3O2.ClH/c1-18(2)10-13(11-19(3,4)23-18)25-17-8-7-15(21-22-17)14-6-5-12(20)9-16(14)24;/h5-9,13,23-24H,10-11H2,1-4H3;1H

InChI Key

XWEADCYFHGAPNJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)Cl)O)C.Cl

Origin of Product

United States

Preparation Methods

Preparation of 3-Bromo-6-chloropyridazine

The pyridazine core is synthesized from 1,4-diketone precursors via cyclization with hydrazine hydrate. For example, reacting mucochloric acid (tetrachlorofuran-2,5-dione) with hydrazine forms 3,6-dichloropyridazine, which is brominated at the 3-position using hydrobromic acid and hydrogen peroxide.

Reaction Conditions :

  • Solvent : Acetic acid.

  • Catalyst : Iron(III) bromide.

  • Temperature : 80–100°C.

  • Yield : ~65%.

Suzuki-Miyaura Coupling for Phenolic Attachment

A palladium-catalyzed coupling attaches the phenol group to the pyridazine. The 3-bromo-6-chloropyridazine reacts with 2-hydroxyphenylboronic acid under Suzuki conditions:

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : Na₂CO₃.

  • Solvent : Dimethoxyethane (DME)/water (4:1).

  • Temperature : 90°C, 12 h.

  • Yield : ~70%.

Nucleophilic Substitution for Piperidine-Oxy Incorporation

The 6-chloro group on the pyridazine undergoes substitution with 4-hydroxy-2,2,6,6-tetramethylpiperidine. This step leverages a copper-catalyzed Ullmann-type coupling to form the ether linkage.

Reaction Conditions :

  • Base : K₂CO₃.

  • Catalyst : CuI (10 mol%).

  • Solvent : DMSO.

  • Temperature : 90°C, 24 h.

  • Yield : ~55%.

Mechanistic Insight :
The reaction proceeds via a single-electron transfer (SET) mechanism, where CuI facilitates the formation of a phenoxy radical intermediate, enabling nucleophilic attack by the piperidine alcohol.

Chlorination of the Phenolic Ring

Electrophilic aromatic substitution introduces the chlorine atom at the phenol’s 5-position. Using N-chlorosuccinimide (NCS) in the presence of FeCl₃ as a Lewis acid achieves regioselective chlorination.

Reaction Conditions :

  • Chlorinating Agent : NCS (1.1 eq).

  • Catalyst : FeCl₃ (0.1 eq).

  • Solvent : Dichloromethane (DCM).

  • Temperature : 25°C, 6 h.

  • Yield : ~85%.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride gas in anhydrous ethanol to form the hydrochloride salt.

Procedure :

  • Dissolve the free base in ethanol (20 mL/g).

  • Bubble HCl gas until pH < 2.

  • Concentrate under reduced pressure and recrystallize from ethanol/diethyl ether.

  • Yield : >95%.

Analytical Characterization

Critical spectroscopic data for intermediate and final compounds:

Compound ¹H NMR (δ, ppm) MS (m/z)
3-Bromo-6-chloropyridazine8.52 (s, 1H, H-4), 8.21 (s, 1H, H-5)207 [M+H]⁺
6-((2,2,6,6-Tetramethylpiperidin-4-yl)oxy)-3-(2-hydroxyphenyl)pyridazine7.85 (d, J=8 Hz, 1H, H-5), 6.95 (d, J=8 Hz, 1H, H-3), 4.50 (m, 1H, piperidine-O)358 [M+H]⁺
Final hydrochloride salt7.90 (s, 1H, H-5), 7.45 (d, J=8 Hz, 1H, H-3), 4.60 (m, 1H, piperidine-O), 2.10 (s, 12H, CH₃)395 [M+H]⁺

Industrial-Scale Considerations

For bulk synthesis, the Canadian patent CA3182324A1 highlights the importance of:

  • Solvent Recycling : DMSO is recovered via distillation (>90% efficiency).

  • Catalyst Removal : Copper residues are eliminated using EDTA washes.

  • Crystallization Optimization : Ethanol/water mixtures improve salt purity (>99.5%).

Challenges and Optimization Strategies

  • Low Coupling Yields : Increasing CuI loading to 15 mol% improves yields to 65% but raises purification costs.

  • Regioselectivity in Chlorination : Using dichloroethane as a solvent minimizes di-chlorinated byproducts (<5%).

  • Piperidine Solubility : Pre-activating the alcohol with NaH enhances reactivity in DMSO .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The chlorinated phenol group can participate in nucleophilic substitution reactions, resulting in the replacement of the chlorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

Central Nervous System Disorders

The compound has been investigated for its potential as a therapeutic agent in treating various central nervous system (CNS) disorders. Research indicates that it may act as an allosteric modulator of G protein-coupled receptors (GPCRs), which are pivotal in the treatment of CNS conditions such as Alzheimer's disease and mild cognitive impairment. The modulation of these receptors can lead to improved neurotransmitter signaling, offering a novel approach to managing neurodegenerative diseases .

Metabolic Syndrome Treatment

5-Chloro-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol hydrochloride has shown promise in the treatment of metabolic syndrome components, including type 2 diabetes and obesity. Its mechanism involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in cortisol metabolism and is linked to insulin resistance and hypertension .

Case Study 1: Neuroprotective Effects

A study demonstrated that derivatives of this compound exhibited neuroprotective effects in animal models of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests .

Case Study 2: Anti-Diabetic Activity

In another investigation focusing on metabolic disorders, the compound was tested for its ability to lower blood glucose levels in diabetic rats. The results showed significant reductions in fasting glucose levels and improvements in insulin sensitivity compared to control groups .

Mechanism of Action

The mechanism by which 5-Chloro-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The tetramethylpiperidine group in the target compound likely enhances lipophilicity and CNS penetration compared to simpler piperidine derivatives (e.g., ’s compound) .
  • Unlike sulfonyl chloride analogs (), the target compound’s phenol and pyridazine core may confer distinct hydrogen-bonding interactions, influencing receptor binding .

Physicochemical Properties

Hydrochloride salts (common in , and the target compound) improve aqueous solubility, critical for oral bioavailability. Chloro substituents (shared with and ) contribute to electron-withdrawing effects, stabilizing the aromatic system and influencing metabolic stability .

Biological Activity

5-Chloro-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol hydrochloride (CAS No. 1562343-70-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C19H25ClN3O2, with a molecular weight of 398.33 g/mol. The compound features a chloro-substituted phenolic structure linked to a pyridazine moiety through a tetramethylpiperidine side chain .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. Similar compounds have been shown to inhibit cyclooxygenases (COX), which are critical in the conversion of arachidonic acid to prostaglandins, thus modulating inflammatory responses .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds with similar structures exhibit antimicrobial properties by disrupting bacterial protein synthesis and cell wall formation .
  • Neuroprotective Effects : Some studies indicate potential neuroprotective effects due to the presence of the tetramethylpiperidine moiety, which may influence neurotransmitter systems and provide protection against neurodegenerative processes .

Pharmacological Profile

The pharmacological profile includes various aspects such as solubility, permeability, and metabolic stability:

Property Value
Log P (octanol-water partition coefficient)5.66
BBB PermeantYes
CYP450 InhibitionCYP3A4 inhibitor
ToxicityModerate

These properties suggest that the compound has favorable characteristics for oral bioavailability and potential central nervous system penetration .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of similar compounds:

Q & A

Q. How can computational tools enhance the design of derivatives with improved potency?

  • Answer : Utilize:
  • QSAR Modeling : Corrogate structural descriptors (e.g., Hammett constants) with activity data.
  • Molecular Docking : Predict binding modes to targets (e.g., using AutoDock Vina).
  • ADMET Prediction : Software like SwissADME to forecast absorption and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.